1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
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Overview
Description
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the indole with benzenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group at the 5-position of the indole ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-thioindole derivatives.
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Similar structure but lacks the benzenesulfonyl group.
1-Methyl-1H-indole-5-carboxylic acid: Similar structure but lacks the ester group.
Indole-5-carboxylic acid: Similar structure but lacks both the benzenesulfonyl and ester groups.
Uniqueness
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester is unique due to the presence of both the benzenesulfonyl and methyl ester groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO4S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)indole-5-carboxylate |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)13-7-8-15-12(11-13)9-10-17(15)22(19,20)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
ZHLRFWMSJJYVCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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